molecular formula C19H23ClN2O4S2 B2410484 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946227-18-5

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2410484
CAS RN: 946227-18-5
M. Wt: 442.97
InChI Key: STLASTOABLQGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

Several studies have focused on the structural analysis and chemical properties of sulfonamide derivatives, including their conformations, hydrogen bonding patterns, and crystal structures. For example, research on N-(2,3-Dichloro­phen­yl)methane­sulfonamide and similar compounds highlights the significance of their structural conformations and the potential for biological activity based on their spatial arrangements and bond parameters (Gowda, Foro, & Fuess, 2007). These studies provide a foundation for understanding the structural characteristics that contribute to the activity of sulfonamide compounds, including 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide.

Biological and Medicinal Applications

Sulfonamide derivatives have been extensively studied for their biological and medicinal applications. For instance, compounds such as N-(quinolin-8-yl)methanesulfonamide have been identified as potent inhibitors of methionine aminopeptidase, with implications for therapeutic interventions in diseases where this enzyme plays a critical role (Huang et al., 2006). Additionally, the synthesis and pro-apoptotic effects of new sulfonamide derivatives have been investigated, highlighting their potential in activating specific cellular pathways to induce apoptosis in cancer cells (Cumaoğlu et al., 2015). Such research underscores the therapeutic potential of sulfonamide derivatives in treating various diseases, including cancer.

Organic Synthesis and Chemical Reactions

Sulfonamide compounds also play a crucial role in organic synthesis and the development of novel chemical reactions. For example, studies on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls via nucleophilic aromatic substitution demonstrate the versatility of sulfonamide derivatives in chemical synthesis (Bergman & Wachtmeister, 1978). These compounds' ability to participate in various chemical reactions makes them valuable tools in developing new synthetic methodologies and materials.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-9-10-17(13-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLASTOABLQGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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